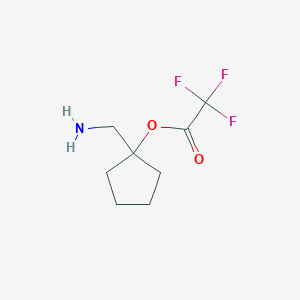
1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C₈H₁₂F₃NO₂ It is a derivative of cyclopentane, featuring an aminomethyl group and a trifluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
[ \text{Cyclopentylamine} + \text{2,2,2-Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Raw Material Preparation: Ensuring high purity of cyclopentylamine and 2,2,2-trifluoroacetic anhydride.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using techniques like distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Common reagents include alkyl halides and nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Hydrolysis: Produces cyclopentylamine and trifluoroacetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Results in the formation of reduced amine derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Lacks the trifluoroacetate group, making it less stable and less versatile in certain applications.
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group instead of a cyclopentyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is unique due to the combination of the cyclopentyl and trifluoroacetate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6(13)14-7(5-12)3-1-2-4-7/h1-5,12H2 |
InChI Key |
MOYWHVLTESGGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11750617.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)

![2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11750643.png)
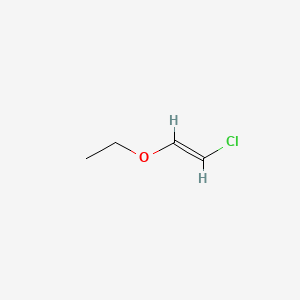
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750667.png)
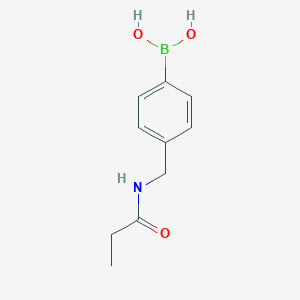
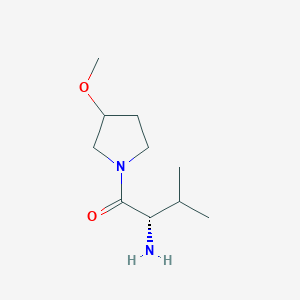
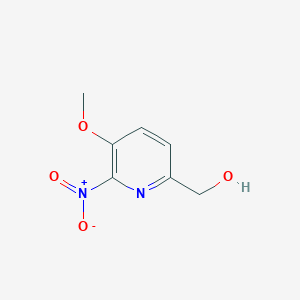

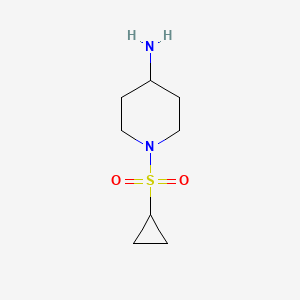
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol](/img/structure/B11750691.png)
![3-cyclopropyl-N-[(2,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11750694.png)
